N-[(5-methylfuran-2-yl)methyl]pyridin-2-amine
Description
N-[(5-Methylfuran-2-yl)methyl]pyridin-2-amine is a pyridine derivative featuring a 2-amine group substituted with a (5-methylfuran-2-yl)methyl moiety. The compound combines the aromatic pyridine core with a furan-based substituent, which may confer unique physicochemical and biological properties. This suggests that steric or electronic effects from the furan group may influence synthetic efficiency, depending on the amine core.
Properties
Molecular Formula |
C11H12N2O |
|---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
N-[(5-methylfuran-2-yl)methyl]pyridin-2-amine |
InChI |
InChI=1S/C11H12N2O/c1-9-5-6-10(14-9)8-13-11-4-2-3-7-12-11/h2-7H,8H2,1H3,(H,12,13) |
InChI Key |
MFPJKUONIRPUFH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)CNC2=CC=CC=N2 |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Alkylation of Pyridin-2-amine
A primary route involves the alkylation of pyridin-2-amine with (5-methylfuran-2-yl)methyl halides (e.g., bromide or chloride). This method leverages the nucleophilic nature of the amine group, which attacks the electrophilic carbon in the alkyl halide.
Procedure :
- Reactants : Pyridin-2-amine (1.0 equiv), (5-methylfuran-2-yl)methyl bromide (1.2 equiv).
- Base : Triethylamine (2.0 equiv) or potassium carbonate (2.5 equiv) to neutralize HBr generated.
- Solvent : Dichloromethane or tetrahydrofuran (THF) under inert atmosphere.
- Conditions : Reflux at 60–80°C for 12–24 hours.
- Workup : Aqueous extraction (NaHCO₃), drying (Na₂SO₄), and solvent evaporation.
- Purification : Column chromatography (ethyl acetate/hexane gradient) yields the product as a pale-yellow oil.
Key Variables :
- Solvent polarity : Polar aprotic solvents (e.g., DMF) accelerate reactivity but may increase side products.
- Halide leaving group : Bromides generally outperform chlorides in reactivity.
Reductive Amination of 5-Methylfurfural
Reductive amination offers an alternative by condensing pyridin-2-amine with 5-methylfurfural in the presence of a reducing agent.
Procedure :
- Reactants : Pyridin-2-amine (1.0 equiv), 5-methylfurfural (1.1 equiv).
- Reducing agent : Sodium cyanoborohydride (NaBH₃CN, 1.5 equiv) or hydrogen gas (H₂, 3 atm) with palladium on carbon.
- Solvent : Methanol or ethanol.
- Conditions : Stirring at room temperature for 6–12 hours (NaBH₃CN) or 50°C under H₂ for 4 hours.
- Workup : Filtration (for catalytic hydrogenation), solvent removal, and purification via recrystallization (ethanol/water).
Mechanistic Insight :
The reaction proceeds via imine intermediate formation, followed by reduction to the secondary amine. Acidic conditions (e.g., acetic acid) may enhance imine formation but require careful pH control to avoid furan ring degradation.
Industrial-Scale Optimization
Catalytic Coupling Strategies
Copper-mediated cross-coupling reactions, adapted from aryl halide amination, provide a scalable pathway.
Protocol :
- Reactants : Pyridin-2-amine (1.0 equiv), (5-methylfuran-2-yl)methanol (1.2 equiv).
- Catalyst : Copper(I) iodide (10 mol%), 1,10-phenanthroline (20 mol%).
- Oxidizing agent : tert-Butyl hydroperoxide (TBHP, 2.0 equiv).
- Solvent : Toluene at 110°C for 8 hours.
- Yield : ~65–70% after silica gel chromatography.
Advantages :
- Avoids alkyl halides, reducing toxicity.
- Compatible with heterogeneous catalysis for continuous production.
Solvent-Free Mechanochemical Synthesis
Emerging techniques employ ball milling to enhance reaction efficiency:
- Reactants : Pyridin-2-amine and (5-methylfuran-2-yl)methyl bromide.
- Conditions : Stainless-steel jar with ZrO₂ balls, 30 Hz frequency, 2 hours.
- Yield : ~85% with minimal purification.
Purification and Characterization
Chromatographic Techniques
- Flash chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (1:4 → 1:2).
- HPLC : C18 column, acetonitrile/water (70:30), flow rate 1 mL/min, UV detection at 254 nm.
Spectroscopic Analysis
Challenges and Mitigation Strategies
Furan Ring Stability
- Issue : Furan rings are prone to oxidation under acidic or high-temperature conditions.
- Solution : Use degassed solvents and inert atmospheres. Replace strong acids with mild buffers (e.g., ammonium acetate).
Byproduct Formation
- Major byproducts : Dialkylated amines or pyridine N-oxide derivatives.
- Control : Limit alkylating agent to 1.2 equiv and monitor reaction progress via TLC.
Comparative Evaluation of Methods
| Method | Yield | Purity | Scalability |
|---|---|---|---|
| Nucleophilic Alkylation | 70–75% | >95% | High |
| Reductive Amination | 60–65% | 90% | Moderate |
| Copper-Mediated Coupling | 65–70% | 85% | High |
| Mechanochemical Synthesis | 85% | >98% | Limited |
Industrial Applications and Modifications
The compound’s structural analogs are intermediates in neonicotinoid insecticides. Modifications such as halogenation at the pyridine C4 position enhance bioactivity, though such derivatives fall outside this compound’s scope.
Chemical Reactions Analysis
Types of Reactions
N-[(5-methylfuran-2-yl)methyl]pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and alkylating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
N-[(5-methylfuran-2-yl)methyl]pyridin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of N-[(5-methylfuran-2-yl)methyl]pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyridin-2-amine Derivatives with Heterocyclic Substituents
Compounds bearing heterocyclic substituents on the pyridin-2-amine core are notable for their diverse bioactivities:
- Noberastine (3-[(5-Methylfuran-2-yl)methyl]-N-(4-piperidinyl)-3H-imidazo[4,5-b]pyridin-2-amine): Shares the (5-methylfuran-2-yl)methyl group but incorporates an imidazo[4,5-b]pyridine core. Noberastine’s imidazo-pyridine core may improve binding affinity in therapeutic targets compared to simpler pyridine derivatives .
- N-{[5-Aryl/alkyl-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amines: These derivatives feature an oxadiazole ring instead of furan. For example, N-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine (1b) exhibits potent antibacterial activity (MIC: 4–8 µg/mL), while N-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine (1f) shows antifungal activity (MIC: 4 µg/mL) .
Pyridin-2-amine Derivatives with Alkyl/Aryl Substituents
Alkyl- or aryl-substituted pyridin-2-amines highlight the impact of substituent hydrophobicity and steric bulk:
N-Decyl and N-Dodecyl Derivatives (Compounds 12 and 13) : These exhibit molecular weights of 306 and 334 g/mol, respectively, with yields of 42–53%. Their long alkyl chains enhance lipophilicity, which may improve membrane permeability but reduce aqueous solubility compared to the furan-containing target compound .
N-[(4-Bromophenyl)methyl] and N-[(4-Iodophenyl)methyl] Derivatives (Compounds 15 and 16) : These halogenated analogs (MW: 335–382 g/mol) demonstrate how electronegative substituents influence reactivity. The target compound’s furan group, with its oxygen atom, may offer hydrogen-bonding capabilities distinct from halogens .
Complex Pyridine Derivatives in Therapeutics
- Pexidartinib Hydrochloride: A clinically approved drug with a pyridin-2-amine core substituted by a trifluoromethylpyridine and pyrrolo[2,3-b]pyridine group.
PLX5622-FA : Features a pyridin-2-amine core with fluorinated and pyrrolo-pyridine substituents. Validated via NMR and HPLC, this compound exemplifies rigorous characterization protocols that would apply to the target compound .
Structural and Functional Data Tables
Table 1: Structural Comparison of Pyridin-2-amine Derivatives
*Estimated based on structural formula.
Biological Activity
N-[(5-methylfuran-2-yl)methyl]pyridin-2-amine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a pyridine ring substituted with a 5-methylfuran moiety. The presence of these functional groups suggests potential interactions with various biological targets, including enzymes and receptors.
Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of this compound. The compound has shown varying degrees of activity against different bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Staphylococcus aureus | 7.80 µg/mL | 12.50 µg/mL |
| Escherichia coli | Inactive | Inactive |
| Candida albicans | Moderate activity (MFC not specified) | Not specified |
These results indicate that while the compound exhibits specific antimicrobial properties, it is ineffective against Gram-negative bacteria like E. coli .
Cytotoxicity Studies
Cytotoxicity assays have demonstrated that this compound can inhibit the growth of certain cancer cell lines. For example, compounds derived from this structure showed IC50 values in the micromolar range against rapidly dividing A549 lung cancer cells, indicating significant cytotoxic potential:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (lung cancer) | <10 |
| Non-tumor fibroblasts | Higher survival compared to A549 |
This preferential suppression suggests the compound may selectively target malignant cells while sparing normal cells .
The biological activity of this compound is thought to involve multiple pathways:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific kinases involved in inflammatory responses, such as p38 MAPK and PDE4, which are critical in various disease states including cancer and inflammatory disorders .
- Antioxidant Properties : Some studies suggest that compounds with similar structures can activate the Nrf2 pathway, enhancing cellular defense mechanisms against oxidative stress .
- Cell Cycle Arrest : Evidence indicates that certain derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis.
Study on Anti-inflammatory Effects
A study evaluated the anti-inflammatory effects of this compound in an LPS-induced endotoxemia model in rats. The results indicated a significant reduction in TNFα levels post-treatment, suggesting its potential as an anti-inflammatory agent:
| Treatment Group | TNFα Levels (pg/mL) |
|---|---|
| Control | 1500 |
| Compound-treated | 600 |
This data supports the hypothesis that this compound may be beneficial in treating inflammatory diseases .
Synthesis and Structural Modifications
Research has also focused on synthesizing derivatives of this compound to enhance its biological activity. Modifications to the furan or pyridine rings have been explored to optimize potency and selectivity against specific biological targets .
Q & A
Q. How can computational tools guide the optimization of this compound for enhanced target binding?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
